Palladium(II) chloride

Catalog No.
S586410
CAS No.
7647-10-1
M.F
Cl2Pd
M. Wt
177.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Palladium(II) chloride

CAS Number

7647-10-1

Product Name

Palladium(II) chloride

IUPAC Name

palladium(2+);dichloride

Molecular Formula

Cl2Pd

Molecular Weight

177.32 g/mol

InChI

InChI=1S/2ClH.Pd/h2*1H;/q;;+2/p-2

InChI Key

PIBWKRNGBLPSSY-UHFFFAOYSA-L

SMILES

Cl[Pd]Cl

solubility

Soluble (NTP, 1992)
Sol in water, ethanol, acetone
Readily soluble in hydrochloric acid and solutions of alkali metal chlorides

Synonyms

palladium chloride, palladium chloride dihydrate, palladium dichloride, palladium dichloride dihydrate, PdCl2

Canonical SMILES

[Cl-].[Cl-].[Pd+2]

The exact mass of the compound Palladium(II) chloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble (ntp, 1992)sol in water, ethanol, acetonereadily soluble in hydrochloric acid and solutions of alkali metal chlorides. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 146183. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Metals - Metals, Heavy - Palladium - Supplementary Records. It belongs to the ontological category of palladium coordination entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Palladium(II) chloride (PdCl2) is a foundational, high-assay (~59.5–60.0% Pd) inorganic precursor utilized across homogeneous catalysis, heterogeneous catalyst manufacturing, and surface metallization. As a stable, non-hygroscopic solid, it offers superior atom economy and shelf-life compared to hydrated or organic-ligated palladium salts. In industrial procurement, PdCl2 is primarily selected for its ability to form the highly reactive [PdCl4]2- anion in aqueous hydrochloric acid, its controlled reduction kinetics in cross-coupling precatalyst generation, and its established role as the benchmark room-temperature activator in SnCl2/PdCl2 electroless plating workflows [1].

Substituting PdCl2 with Palladium(II) acetate (Pd(OAc)2) or Palladium(II) nitrate (Pd(NO3)2) fundamentally alters process chemistry, often leading to catastrophic workflow failures. In homogeneous catalysis, the rapid, uncontrolled reduction of Pd(OAc)2 at room temperature frequently causes the premature formation of inactive palladium black, whereas PdCl2 provides a controlled reduction profile that maximizes the concentration of active Pd(0) species [1]. In heterogeneous catalyst manufacturing, substituting PdCl2 with Pd(NO3)2 eliminates the critical anion-exchange interaction between [PdCl4]2- and the hydroxyl groups of alumina or silica supports, resulting in severe metal agglomeration, larger particle sizes, and drastically reduced catalytic activity per gram of precious metal [2].

Controlled Precatalyst Reduction Kinetics for Cross-Coupling

In the in situ generation of active Pd(0) catalysts for cross-coupling, the choice of Pd(II) salt dictates the reduction kinetics. In dimethylformamide (DMF) solvent systems, Pd(OAc)2 undergoes rapid, uncontrolled reduction to Pd(0) at 25 °C even in the absence of a base, which frequently leads to the aggregation of inactive palladium nanoparticles. In contrast, PdCl2 remains stable at 25 °C and requires elevated temperatures (60 °C) or specific base additions for complete reduction. This controlled reduction profile prevents premature catalyst deactivation and ensures a higher steady-state concentration of the active catalytic species [1].

Evidence DimensionTemperature required for complete in situ reduction to Pd(0) in DMF
Target Compound Data60 °C (or 25 °C with specific base)
Comparator Or Baseline25 °C without base (Pd(OAc)2)
Quantified DifferencePdCl2 prevents premature reduction at ambient conditions, whereas Pd(OAc)2 rapidly reduces and risks nanoparticle aggregation.
ConditionsDMF solvent, evaluation of in situ Pd(0) generation for cross-coupling.

Controlled reduction prevents the costly loss of precious metal to inactive palladium black, ensuring reproducible yields in pharmaceutical cross-coupling scale-ups.

Chloride-Mediated Stabilization in Direct Arylation Polycondensation

The presence of the chloride ion in PdCl2 provides a critical stabilizing effect on the active palladium species during direct arylation polycondensation. In the synthesis of conjugated polymers (e.g., PEDOTF8), reactions utilizing Pd(OAc)2 experience catalyst deactivation after 60 minutes, capping the number-average molecular weight (Mn) at 48,000. Conversely, substituting the precursor with PdCl2 sustains continuous polymer growth beyond 120 minutes, achieving a significantly higher Mn of 80,000. The chloride ion liberated from PdCl2 prevents the deactivation of the active Pd complex, a stabilizing effect that cannot be fully replicated simply by adding external chloride salts to a Pd(OAc)2 system [1].

Evidence DimensionNumber-average molecular weight (Mn) of synthesized polymer
Target Compound DataMn = 80,000 (continuous growth >120 min)
Comparator Or BaselineMn = 48,000 (growth ceases at 60 min with Pd(OAc)2)
Quantified Difference66% higher molecular weight achieved using PdCl2.
ConditionsDirect arylation polycondensation of β-unprotected thiophenes.

Procuring PdCl2 rather than Pd(OAc)2 is mandatory for materials science applications requiring high-molecular-weight conjugated polymers for electronic or photovoltaic devices.

Maximized Metal Dispersion in Heterogeneous Catalyst Manufacturing

When manufacturing supported palladium catalysts via incipient wetness impregnation, the precursor salt determines the ultimate metal dispersion. PdCl2, when dissolved in aqueous HCl to form the [PdCl4]2- anion, undergoes a strong anion-exchange reaction with the surface hydroxyl groups of supports like Al2O3 and SiO2. This interaction anchors the palladium evenly across the support. Comparative studies demonstrate that silica-supported catalysts prepared with PdCl2 exhibit significantly smaller palladium particle sizes and higher dispersion compared to those prepared with Cl-free precursors like Pd(NO3)2 or Pd(OAc)2. This higher dispersion directly translates to superior catalytic activity in reactions such as the complete hydrogenation of 1-hexene [1].

Evidence DimensionMetal dispersion and resulting catalytic activity
Target Compound DataHigh dispersion, small particle size, high hydrogenation activity
Comparator Or BaselineLower dispersion, larger particle size, lower activity (Pd(NO3)2 or Pd(OAc)2)
Quantified DifferenceCl-containing precursors yield strictly smaller Pd nanoparticles due to[PdCl4]2- chemisorption.
ConditionsImpregnation of SiO2 or Al2O3 supports followed by reduction.

Higher metal dispersion allows manufacturers to achieve target catalytic activity with lower total palladium loadings, directly reducing raw material costs.

Aqueous Room-Temperature Compatibility for Electroless Plating

PdCl2 is the industrial standard for activating non-conductive substrates prior to electroless copper or nickel plating. In the traditional two-step process, substrates are sensitized with SnCl2 and activated with an acidic aqueous PdCl2 bath at room temperature (approx. 20–25 °C). Attempts to substitute PdCl2 with Pd(OAc)2 require completely different, highly restrictive processing conditions: Pd(OAc)2 must be dissolved in organic solvents (e.g., chloroform) and requires high-temperature calcination and hydrogen reduction at 973 K to form active Pd nuclei. The aqueous, room-temperature functionality of PdCl2 makes it uniquely suited for metallizing temperature-sensitive polymers and printed circuit boards[1].

Evidence DimensionActivation bath solvent and temperature requirements
Target Compound DataAqueous acidic bath, room temperature (20–25 °C)
Comparator Or BaselineChloroform solvent, 973 K calcination/reduction (Pd(OAc)2)
Quantified DifferencePdCl2 eliminates the need for volatile organic solvents and a ~700 °C thermal processing step.
ConditionsSurface activation of non-conductive substrates for electroless plating.

PdCl2 enables the metallization of heat-sensitive plastics and reduces facility costs by eliminating the need for high-temperature reduction furnaces and organic solvent handling.

Universal Precursor for Homogeneous Catalyst Synthesis

Due to its high palladium mass fraction (~60%) and stable, non-hygroscopic nature, PdCl2 is the optimal starting material for synthesizing a vast library of homogeneous catalysts, including Pd(PPh3)4, PdCl2(dppf), and PdCl2(CH3CN)2. Buyers synthesizing these complexes in-house should procure PdCl2 to maximize atom economy and ensure precise stoichiometric control during ligand exchange [1].

Aqueous Electroless Plating of Printed Circuit Boards

PdCl2 is the mandatory activator for the metallization of non-conductive substrates, such as FR-4 fiberglass in printed circuit boards or plastics for EMI shielding. Its ability to function in room-temperature aqueous acidic baths (in conjunction with SnCl2) avoids the thermal degradation and organic solvent requirements associated with alternative palladium salts [2].

Manufacturing of High-Dispersion Supported Catalysts

For the industrial production of heterogeneous catalysts (e.g., Pd/Al2O3 or Pd/C) used in petrochemical hydrogenation, PdCl2 is the preferred precursor. Dissolution in HCl yields the [PdCl4]2- anion, which provides superior chemisorption onto support surfaces compared to nitrate or acetate salts, ensuring maximized metal dispersion and reducing the total precious metal loading required to hit activity targets [3].

Precatalyst for High-Molecular-Weight Conjugated Polymers

In materials science workflows synthesizing conductive polymers via direct arylation polycondensation, PdCl2 should be selected over Pd(OAc)2. The in situ release of chloride ions stabilizes the active palladium center, preventing premature deactivation and enabling the continuous chain growth necessary to achieve molecular weights (Mn) up to 80,000 [4].

Physical Description

Palladium chloride appears as dark brown crystals. (NTP, 1992)
Liquid, Other Solid; Water or Solvent Wet Solid
Red or brown hygroscopic solid; [HSDB] Dark brown crystalline powder; Insoluble in water; [MSDSonline]

Color/Form

Red rhombic crystals; hygroscopic
Brown to brownish violet powde

Hydrogen Bond Acceptor Count

2

Exact Mass

175.84119 g/mol

Monoisotopic Mass

175.84119 g/mol

Heavy Atom Count

3

Density

4 at 64 °F (NTP, 1992) - Denser than water; will sink
4.0 g/cu cm

Decomposition

When heated to decomposition it emits highly toxic fumes of /hydrogen chloride/.
Decomposed at high temperature to palladium and chlorine.

Melting Point

934 °F (DECOMP) (NTP, 1992)
678-680 °C

UNII

N9214IR8N7

Related CAS

10038-97-8 (dihydrate)

GHS Hazard Statements

Aggregated GHS information provided by 375 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (72.27%): May be corrosive to metals [Warning Corrosive to Metals];
H301 (10.13%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (27.2%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (17.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (82.13%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (70.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (18.13%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (15.47%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (25.87%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (25.87%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Palladium chloride can be used ... for cosmetic tatooing of leukomas of the cornea.

Mechanism of Action

The effect of palladium chloride on the activity of CPK-MM creatine kinase of rabbit's muscles and human serum was examined and a dose-dependent inhibition of the enzymatic activity, accompanied by a considerable increase in the electrophoretic enzyme mobility toward anode, were noted. Analysis of the Pd-CPK-MM bond has shown that the cation forms an extremely stable bond with the enzyme sulfhydryl groups, resulting in defective energy metabolism in the organism.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

7647-10-1

Absorption Distribution and Excretion

Palladium chloride is not readily absorbed from sc injection ... .
The absorption of palladium from the GI tract is insignificant. A single intragastrical dose of 103Pd isotope given to male Charles River CD-1 rats was rapidly excreted from their organism with feces. The total retention was lower than 0.5%. After 24 hr, insignificant quantities of palladium chloride were found only in liver and kidneys; after 104 days no palladium chloride was found in any analyzed tissue or organ. A considerably higher absorption and retention were observed after iv administration of palladium chloride. The highest concentration of 103PdCl2 isotope was found in kidneys, spleen, liver, adrenals, lungs, and bones. ...In male Charles River CD-1 rats receiving 25 ug PdCl2 in 0.2 mL saline, the retention in the animals' organs after 3 days was 0.4% of the initial charge and the absorption was <0.5% of the initial dose. ...After intratracheal administration, the highest concentrations of 103Pd were observed in lungs, followed by kidneys, spleen, bones, and liver.
The presence of 103Pd isotope was also examined in the internal organs of female rats receiving PdCl2 iv on 16th day of gestation. The concentration of 103Pd was assessed in various organs of the dams and in fetuses 24 hr after the administration. The low concentration of 103Pd isotope in fetal bodies indicates that Pd does not easily penetrate the placenta.
Dietary administration to rats of high levels of the slightly water-soluble palladium salts /including/ palladium(II) chloride... (about 3000 mg palladium/kg feed for 4 weeks; corresponding to about 700 mg/kg bw/day) resulted in palladium tissue concentrations (in mg/kg wet weight) as follows: kidney (35, respectively) >liver (2) >spleen (0.7) >testis (0.24) >blood (<0.04) >brain (<0.01). ...The total consumption during the 4-wk diet period amounted to about 2000 mg palladium/rat (i.e., 2020 mg palladium/rat from palladium(II) chloride; mean body weights of the rats when started on the diets: 100-110 g).
For more Absorption, Distribution and Excretion (Complete) data for PALLADIUM(2+) CHLORIDE (7 total), please visit the HSDB record page.

Metabolism Metabolites

Palladium may be absorbed through oral, dermal, and inhalation exposure. Once in the body it distributes to the kidney, liver, spleen, lymph nodes, adrenal gland, lung and bone. Palladium's ability to form complexes allows it the bind to amino acids, proteins, DNA, and other macromolecules. Palladium and its metabolites are excreted in the urine and faeces. (A21)

Associated Chemicals

Palladium ion (4+);22537-46-8

Wikipedia

Palladium(II) chloride

Biological Half Life

...In adult rats (Charles River CD-1 strain) ...after iv exposure... a biological half-life of 12 days /was estimated/.

Methods of Manufacturing

By solution of palladium in aqua regia & evaporation.

General Manufacturing Information

Not Known or Reasonably Ascertainable
All Other Chemical Product and Preparation Manufacturing
Palladium chloride (PdCl2): ACTIVE
Inert materials such as Chromasorb W solid particles & glass fiber filters coated with palladium chloride were developed as an adsorbent for dry mercury vapor recovery process & as an analysis tool to measure mercury concentration of a contaminated gas stream.
Palladium/aluminum oxide oxidn catalyst prepared from palladium chloride and palladium nitrate had improved durability in automobile exhaust gas treatment.
A known volume of palladium chloride is exposed to gas sample containing carbon monoxide. After the reaction is complete (4 hr), excess palladium dichloride is separated from palladium metal by filtration. Potassium iodide, used in excess, initially precipitates palladium dichloride as palladium iodide, then dissolves palladium iodide to yield a pinkish red soln. Palladium dichloride is determined in an indirect manner by spectrometric comparison with standard solution. This method is capable of successfully measuring carbon monoxide in nitrogen cylinder gas at levels of 0.1, 0.05, & 0.01% with expected average recoveries of 96, 96, & 93%, respectively.

Analytic Laboratory Methods

Method 4500-Chloride Ion B. Argentometric Method for the determination of chloride ions in water and wastewater. In a neutral or slightly alkaline solution, potassium chromate can indicate the end point of the silver nitrate titration of chloride. Silver chloride is precipitated quantitatively before red silver chromate is formed. Interferences include bromide, iodide, cyanide, sulfide, thiosulfate, and sulfite ions; orthophosphatein excess of 25 mg/l; and iron in excess of 10 mg/l. A synthetic sample containing 241 mg chloride ion/l in distilled water was analyzed in 41 laboratories with a relative standard deviation of 4.2% and a relative error of 1.7%. M4500-Chloride Ion B /Chloride/
Method 4500-chloride ion C. Mercuric Nitrate Method for the determination of chloride ions in water and wastewater. Chloride can be titrated wtih mercuric nitrate because of the formation of soluble and slightly dissociated mercuric chloride. In the pH range 2.3 to 2.8 diphenylcarbazone indicates the titration end point by formation of a purple complex with the excess mercuric ions. Chromate, ferric, and sulfite ions interfere when present in excess of 10 mg/l. A synthetic sample containing 241 mg chloride/l ... in distilled water was analyzed in 10 laboratories, with a relative standard deviation of 3.3 and a relative error of 2.9%. /Chloride/
Method 4500-Chloride Ion D. Potentiometric Method for the determination of chloride ions in water and wastewater. The method is suitable for colored or turbid samples in which color-indicated end point might be difficult to observe. Chloride is determined by potentiometric titration with a silver nitrate solution using a glass and silver-silver chloride electrode system. Interferences include iodide and bromide ions,ferricyanide, chromate and dichromate ions, and ferric ions. In the absence of interfering substances, the precision and accuracy are estimated to be about 0.12 mg for 5 mg chloride, or 2.5% of the amount present. M4500-Chloride Ion D /Chloride/
EPA Method 9251. Automated Ferricyanide, Colorimetric Method for the determination of chloride in ground water, drinking, surface and saline waters and domestic and industrial wastes. When particulate matter is present, the sample must be filtered or centrifuged prior to the determination. The applicable range is 1-200 mg chloride/l of sample. Precision and accuracy data were not given. /Chloride/
For more Analytic Laboratory Methods (Complete) data for PALLADIUM(2+) CHLORIDE (6 total), please visit the HSDB record page.

Storage Conditions

Keep tightly closed. /Dihydrate/

Interactions

In guinea-pigs sensitized to palladium(II) chloride, cross-reactivity to nickel sulfate was observed. However, animals induced with nickel sulfate or chromate or cobalt salts did not react upon challenge with palladium(II) chloride.

Dates

Last modified: 08-15-2023

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